molecular formula C8H8Cl2N2 B1436440 5-chloro-3H-indol-2-amine hydrochloride CAS No. 28492-99-1

5-chloro-3H-indol-2-amine hydrochloride

Cat. No. B1436440
CAS RN: 28492-99-1
M. Wt: 203.07 g/mol
InChI Key: KKELQYGKVOUBFD-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The Fischer indole synthesis is a common method used in the synthesis of indole derivatives . For example, the optically active cyclohexanone and phenylhydrazine hydrochloride were used under reflux in methanesulfonic acid to give the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The Fischer indole synthesis mentioned above is an example of a chemical reaction involving indole derivatives .

Scientific Research Applications

Antitumor Activity

5-Chloro-3H-indol-2-amine hydrochloride and its derivatives have been studied for their potential antitumor activities. Nguyen et al. (1990) synthesized various compounds from this chemical, which were tested for antitumor activity in vitro and in vivo, showing promise as antineoplastic agents (Nguyen et al., 1990).

Synthesis of Receptor Agonists

Lin et al. (1994) detailed the synthesis of potent and orally active 5-HT1A agonists from derivatives of 5-chloro-3H-indol-2-amine hydrochloride. This synthesis pathway highlights the compound's relevance in developing new therapeutic agents (Lin et al., 1994).

Neurochemistry Studies

Ashcroft et al. (1965) used derivatives of 5-chloro-3H-indol-2-amine hydrochloride in their study of 5-hydroxyindole metabolism in rat brains. Their research provides insights into the neurochemical pathways and brain function (Ashcroft et al., 1965).

DNA Alkylating Agents

Atwell et al. (1999) investigated 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles, related to 5-chloro-3H-indol-2-amine hydrochloride, for their use as DNA alkylating agents. These compounds showed potential as cytotoxins and components of amine-based prodrugs for tumor-specific activation (Atwell et al., 1999).

Metabolite Determination in Neuroendocrine Tumors

Corcuff et al. (2017) discussed the use of biogenic amines like 5-hydroxy-indole acetic acid, derived from 5-chloro-3H-indol-2-amine hydrochloride, in diagnosing neuroendocrine tumors. They revisited recommendations for urinary sampling in the detection of these metabolites (Corcuff et al., 2017).

Allosteric Modulation of Receptors

Price et al. (2005) explored the pharmacology of compounds including derivatives of 5-chloro-3H-indol-2-amine hydrochloride at the cannabinoid CB1 receptor. Their research indicated these compounds' ability to elicit allosteric modulation of this receptor, which could have significant implications in the development of new therapeutic agents (Price et al., 2005).

Synthesis of Heterocyclic Compounds

Roohi et al. (2013) demonstrated the synthesis of various heterocyclic compounds from 5-chloro-3H-indol-2-amine hydrochloride, highlighting its versatility as a precursor in chemical syntheses (Roohi et al., 2013).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

5-chloro-3H-indol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-3H,4H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKELQYGKVOUBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)N=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3H-indol-2-amine hydrochloride

CAS RN

28492-99-1
Record name 5-chloro-3H-indol-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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